3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine is a heterocyclic compound that features a unique fusion of thiazole and indazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of chlorine and amine groups in its structure further enhances its reactivity and potential utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thioamide in the presence of a chlorinating agent. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of substituted thiazoloindazole derivatives with various functional groups.
Scientific Research Applications
3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The presence of the chlorine and amine groups allows for strong interactions with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
1H-indazole: Shares the indazole core but lacks the thiazole ring and chlorine substitution.
Thiazole: Contains the thiazole ring but lacks the indazole fusion and chlorine substitution.
3-Chloro-1H-indazole: Similar structure but without the thiazole ring.
Uniqueness: 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine is unique due to its fused ring structure combining both thiazole and indazole moieties. This fusion imparts distinct chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C8H5ClN4S |
---|---|
Molecular Weight |
224.67 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine |
InChI |
InChI=1S/C8H5ClN4S/c9-7-3-1-6-5(11-8(10)14-6)2-4(3)12-13-7/h1-2H,(H2,10,11)(H,12,13) |
InChI Key |
WNVGCSYWQRMEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C(NN=C31)Cl)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.